![molecular formula C18H15FN6O2 B2782719 4-(4-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034354-28-2](/img/structure/B2782719.png)
4-(4-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “4-(4-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyridazines . These compounds have been studied for their potential in various applications, particularly in the field of medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds, including triazolopyrimidines and pyridazinones, have been widely studied for their diverse biological activities. The synthesis of these compounds often involves multistep reactions, utilizing various starting materials and reagents to construct complex structures with potential biological activities. For example, studies have shown the synthesis of triazolopyrimidines and their derivatives demonstrating antimicrobial, antiviral, and antitumor activities, suggesting that similar compounds could also possess such biological properties (Ilić et al., 2011; Bhuiyan et al., 2006).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor applications of heterocyclic compounds have been a significant focus of research. Compounds with triazolo[4,3-b]pyridazine moieties, similar to the structure , have been evaluated for their efficacy against various microbial strains and cancer cell lines, demonstrating potential as therapeutic agents (Saxena et al., 1990; Bektaş et al., 2010).
Chemical Synthesis and Characterization
The chemical synthesis of heterocyclic compounds, including pyrrolo[2,3-d][1,2,3]triazoles and related structures, involves various synthetic methodologies, such as cyclocondensation reactions, formylation, and halogenation, to introduce diverse functional groups and enhance biological activity. These synthetic approaches provide a basis for developing novel compounds with enhanced pharmacological properties (Amer et al., 2007; Sallam et al., 2021).
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-27-17-7-6-15-22-23-16(25(15)24-17)10-21-18(26)14-8-12(9-20-14)11-2-4-13(19)5-3-11/h2-9,20H,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEWUCYXVLZQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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